

Application Notes and Protocols for THK-5105 Administration in In Vivo Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

THK-5105 is a derivative of arylquinoline that has demonstrated a high binding affinity for tau protein aggregates.[1][2] Its radiolabeled form, [18F]**THK-5105**, has been developed as a positron emission tomography (PET) tracer for the non-invasive imaging of tau pathology in the brain, particularly in the context of Alzheimer's disease.[1][3][4] Current research indicates that the primary in vivo application of **THK-5105** is as a diagnostic imaging agent rather than a therapeutic compound. These application notes provide detailed protocols for the administration and use of **THK-5105** in in vivo imaging studies, based on available preclinical and clinical data.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo application of **THK-5105**.

Table 1: Preclinical In Vivo Administration and Dosage of [18F]THK-5105 for PET Imaging



Animal Model	Administration Route	Dosage Range	Imaging Time Point	Reference
Mouse	Intravenous (tail vein)	Not explicitly stated, typical radiotracer doses used	2 - 120 minutes post-injection	
P301S and biGT transgenic mice	Intravenous	16 ± 2 MBq	Dynamic 90 min or static 20-50 min post- injection	_

Table 2: Clinical In Vivo Administration of [18F]THK-5105 for PET Imaging

Subject	Administration Route	Injected Dose	lmaging Time Point	Reference
Human (Alzheimer's disease patients and healthy controls)	Intravenous	185 MBq (5 mCi)	90 - 100 minutes post-injection	

Table 3: In Vivo Toxicity Data for **THK-5105**



Animal Model	Administration Route	Dose	Observation	Reference
Rat and Mouse	Intravenous		No systemic toxicity, no unscheduled	
			deaths or morbidity, normal body weight gain, no major	
		1 mg/kg	clinical, biochemical, or histopathological findings. This	
			dose is equivalent to 100,000 times the intended	
			clinical dose for humans.	

Experimental Protocols

Protocol 1: In Vivo PET Imaging of Tau Pathology in a Transgenic Mouse Model

Objective: To visualize and quantify tau pathology in the brain of a transgenic mouse model of tauopathy using [18F]**THK-5105** PET imaging.

Materials:

- [18F]**THK-5105** (synthesized and purified according to established radiochemistry protocols)
- Transgenic mice expressing pathological human tau (e.g., P301S or biGT models) and wildtype control mice
- Anesthesia (e.g., isoflurane)



- Small animal PET scanner
- Intravenous injection setup (e.g., tail vein catheter)
- Saline solution

Procedure:

- Animal Preparation:
 - Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance).
 - Place the anesthetized mouse on the scanner bed and secure its position.
 - Maintain the animal's body temperature using a heating pad.
- · Radiotracer Administration:
 - Prepare a solution of [18F]THK-5105 in sterile saline.
 - Administer a bolus injection of [18F]THK-5105 (e.g., 16 ± 2 MBq) intravenously via the tail vein.
- PET Image Acquisition:
 - For dynamic imaging, start the PET scan immediately after the injection and acquire data for 90 minutes.
 - For static imaging, a scan can be performed between 20 and 50 minutes post-injection.
- Image Analysis:
 - Reconstruct the PET images using appropriate algorithms.
 - Co-register the PET images with an anatomical reference, such as a magnetic resonance imaging (MRI) template of the mouse brain.



- Perform volume-of-interest (VOI) analysis to quantify the tracer uptake in specific brain regions (e.g., brainstem, entorhinal cortex).
- Calculate the Standardized Uptake Value Ratio (SUVR) by normalizing the tracer uptake in the target region to a reference region with low specific binding (e.g., cerebellum).
- Post-Imaging Validation (Optional):
 - Following the imaging session, euthanize the animal and extract the brain.
 - Perform autoradiography, immunohistochemistry (e.g., with AT8 antibody for phosphorylated tau), or other histological analyses to correlate the PET signal with the underlying tau pathology.

Protocol 2: Acute Toxicity Study of THK-5105 in Rodents

Objective: To assess the acute toxicity of a single high dose of non-radiolabeled **THK-5105** in rats and mice.

Materials:

- THK-5105 (non-radiolabeled)
- Vehicle for dissolution (e.g., saline, DMSO/saline mixture)
- · Rats and mice
- Intravenous injection setup
- Standard animal housing and monitoring equipment

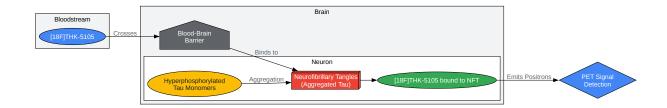
Procedure:

- Dose Preparation:
 - Prepare a solution of THK-5105 in a suitable vehicle to achieve a final dose of 1 mg/kg.
- Animal Dosing:



- Administer a single intravenous injection of the THK-5105 solution to the treatment group of animals.
- Administer a corresponding volume of the vehicle to the control group.
- Post-Dose Monitoring:
 - Observe the animals for any signs of systemic toxicity, morbidity, or mortality at regular intervals for a specified period (e.g., 24-72 hours).
 - Record the body weight of each animal daily.
- Endpoint Analysis:
 - At the end of the observation period, euthanize the animals.
 - Collect blood samples for biochemical analysis (e.g., liver and kidney function tests).
 - Perform a gross necropsy and collect major organs for histopathological examination.
 - Compare the findings from the treatment group with the control group to identify any treatment-related adverse effects.

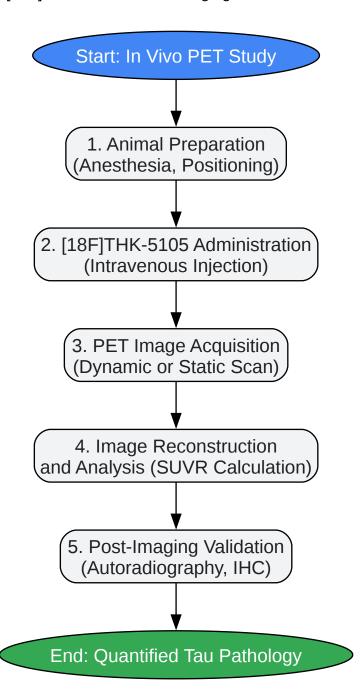
Visualizations





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Caption: Mechanism of [18F]THK-5105 for Tau Imaging.



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Caption: Experimental Workflow for In Vivo PET Imaging.



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